4-Methoxy-2,5-bis(trifluoromethyl)phenol
Description
Properties
Molecular Formula |
C9H6F6O2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
4-methoxy-2,5-bis(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H6F6O2/c1-17-7-3-4(8(10,11)12)6(16)2-5(7)9(13,14)15/h2-3,16H,1H3 |
InChI Key |
VSNPNDNNAISCCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)(F)F)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,5-bis(trifluoromethyl)phenol typically involves the introduction of trifluoromethyl groups onto a phenol ring. One common method is the Friedel-Crafts alkylation reaction, where trifluoromethyl groups are introduced using trifluoromethylating agents in the presence of a Lewis acid catalyst. The methoxy group can be introduced through methylation of the hydroxyl group on the phenol ring using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their functionalization. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,5-bis(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Methoxy-2,5-bis(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,5-bis(trifluoromethyl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific biochemical pathways and the inhibition or activation of target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Reactivity
Electron-Withdrawing vs. Electron-Donating Groups
- 4-Nitro-2,5-bis(trifluoromethyl)phenol (CAS 386-72-1): Replacing the methoxy group with a nitro (-NO₂) group enhances electrophilicity, increasing reactivity in nucleophilic aromatic substitution. The trifluoromethyl groups further stabilize negative charge development during reactions .
- The -CF₃ groups at C3 and C5 enhance oxidative stability compared to non-fluorinated analogs .
Positional Isomerism
- 3,5-Bis(trifluoromethyl)phenol Derivatives: Substitution at C3 and C5 (e.g., in [3,5-bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone, CAS 257880-90-3) reduces steric strain compared to 2,5-substitution, favoring planar molecular configurations. This impacts crystallization and solubility .
Physical and Chemical Properties
Notes:
- The methoxy group in this compound likely reduces acidity compared to nitro- or bromo-substituted analogs but enhances solubility in organic solvents .
- Trifluoromethyl groups increase molecular weight and thermal stability, as seen in biphenyl analogs like 3,6-Dimethyl-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol .
Pharmaceutical and Agrochemical Uses
- Antioxidant Potential: Analogous to 2,5-bis(tert-butyl)-4-methoxyphenol (used in polypropylene microplastics), the trifluoromethyl groups in this compound may confer resistance to oxidative degradation, making it suitable for stabilizing polymers or biomedical materials .
- Pesticide Intermediates : Degradation studies of trifluoromethyl-containing pesticides (e.g.,啶氧菌酯) suggest that such compounds resist microbial breakdown, enhancing environmental persistence .
Stability and Degradation
- Metabolic Resistance : The -CF₃ groups likely hinder enzymatic degradation, as observed in Rhodopseudomonas palustris-mediated breakdown of similar trifluoromethyl aromatics .
- Thermal Stability : Comparable to 3,5-bis(trifluoromethyl)phenyl complexes, the compound is expected to decompose above 200°C, releasing HF or CO₂ under extreme conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
